N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide
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Description
N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a useful research compound. Its molecular formula is C18H15N3O4S and its molecular weight is 369.4. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Pharmacological Evaluation
A series of compounds related to N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide have been synthesized and evaluated for their pharmacological properties. These compounds have been investigated for their selective and potent antagonistic activities against 5-HT(1B/1D) receptors. Their receptor binding profiles showed significant affinity, highlighting their potential in the functional in vitro testing of 5-HT(1B/1D) antagonistic properties. This research contributes to the structure-activity relationship (SAR) study of these compounds as selective and potent antagonists, with implications for the development of therapeutic agents targeting serotonin receptors (Liao et al., 2000).
Antimicrobial Activity
N-substituted derivatives of similar compounds have been synthesized and shown moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This suggests potential applications of these compounds in developing new antibacterial agents (Khalid et al., 2016).
Biological Evaluation for Enzyme Inhibition
Compounds bearing the 1,3,4-oxadiazole moiety have also been synthesized and evaluated for their inhibitory activities against the butyrylcholinesterase (BChE) enzyme. This suggests their potential use in the treatment of diseases where cholinesterase inhibition is beneficial, such as Alzheimer’s disease. Molecular docking studies provided insights into ligand-BChE binding affinity and orientation, crucial for designing more effective enzyme inhibitors (Khalid et al., 2016).
Agricultural Applications
In the agricultural sector, sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated good antibacterial activities against rice bacterial leaf blight. This indicates their potential as agrochemicals to protect crops from bacterial diseases, thus contributing to food security (Shi et al., 2015).
Inhibition of HIV-1 Replication
Novel N-arylsulfonyl derivatives have been identified as inhibitors of HIV-1 replication, showing promising activity and minimal cytotoxicity. This research opens new avenues for the development of anti-HIV drugs based on the structural framework of this compound (Che et al., 2015).
Properties
IUPAC Name |
(E)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-26(23,24)15-10-6-5-9-14(15)17-20-21-18(25-17)19-16(22)12-11-13-7-3-2-4-8-13/h2-12H,1H3,(H,19,21,22)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMBLDOBYVKDTB-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.